molecular formula C22H22F3N3O3 B2486605 1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868143-80-0

1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No.: B2486605
CAS No.: 868143-80-0
M. Wt: 433.431
InChI Key: FUDODXRBRUAXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a pyrimido[4,5-b]quinoline trione derivative characterized by:

  • 1,3,8,8-Tetramethyl groups: These substituents enhance steric bulk and influence solubility.
  • 3-(Trifluoromethyl)phenyl moiety: Introduces electron-withdrawing properties and metabolic stability due to the CF₃ group.
  • Tetrahydropyrimidoquinoline core: A fused heterocyclic system contributing to planar rigidity, which is advantageous for binding to biological targets.

This compound’s structural complexity and substituent diversity position it as a candidate for pharmacological applications, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

1,3,8,8-tetramethyl-5-[3-(trifluoromethyl)phenyl]-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c1-21(2)9-13-16(14(29)10-21)15(11-6-5-7-12(8-11)22(23,24)25)17-18(26-13)27(3)20(31)28(4)19(17)30/h5-8,15,26H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDODXRBRUAXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)C(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,8,8-Tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity.

Chemical Structure

The compound features a pyrimidoquinoline backbone with multiple substituents including trifluoromethyl and tetramethyl groups. The structure can be represented as follows:

C19H20F3N3O3\text{C}_{19}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{3}

Anticancer Properties

Research indicates that derivatives of pyrimidoquinolines exhibit significant anticancer activity. A study highlighted the synthesis of various quinoline and pyrimidoquinoline derivatives and their evaluation against cancer cell lines. Notably, certain compounds demonstrated potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Pyrimidoquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
1,3,8,8-Tetramethyl...MCF-7TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance its lipophilicity, facilitating better membrane penetration and resulting in increased antimicrobial efficacy .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of related compounds in models of acute inflammation. The results indicated that these compounds could significantly reduce inflammation markers such as TNF-alpha and IL-6 in animal models. This suggests a potential therapeutic application for inflammatory disorders .

Case Studies

Case Study 1: Evaluation in Animal Models
In a controlled study using mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment was associated with decreased levels of pro-inflammatory cytokines and increased apoptosis markers within the tumor tissue .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various derivatives of the compound to identify structural components responsible for enhanced biological activity. Modifications in the aromatic rings and alkyl substituents were systematically varied to assess their impact on potency against cancer cell lines and microbial strains .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in anticancer research. Studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Anticancer Activity : Research demonstrates that the compound's derivatives can inhibit the proliferation of human cancer cell lines such as HCT-116 and MCF-7 with IC50 values ranging from 1.9 to 7.52 µg/mL . This suggests a potential role in developing new chemotherapeutic agents.

Drug Design

Due to its unique structural features, this compound serves as a lead structure for designing new drugs targeting specific biological pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further modifications to improve pharmacological properties.

Materials Science

The compound's unique properties may allow it to be used in the development of advanced materials. Its potential applications include:

  • Fluorescent Materials : The incorporation of the quinoline moiety can lead to materials with interesting photophysical properties suitable for optoelectronic applications.
  • Sensors : The ability to selectively interact with certain analytes makes it a candidate for sensor technology.

Data Tables

Application AreaSpecific Use CaseObservations
Medicinal ChemistryAnticancer agentsIC50 values between 1.9–7.52 µg/mL
Drug DesignLead compound for new drug developmentEnhanced lipophilicity
Materials ScienceFluorescent materialsPotential for optoelectronic devices
SensorsSelective interaction with analytes

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of synthesized derivatives of this compound, researchers found that several derivatives exhibited significant cytotoxic effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The findings suggest that modifications to the quinoline structure can enhance biological activity .

Case Study 2: Synthesis and Characterization

A comprehensive study focused on synthesizing various derivatives through a series of chemical reactions involving quinoline precursors. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures . These derivatives were subsequently tested for biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs differ in substituents at position 5 and peripheral methyl groups. Selected examples include:

Compound Substituents (Position 5) Peripheral Methyl Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference ID
3-(Trifluoromethyl)phenyl 1,3,8,8-Tetramethyl C₂₃H₂₂F₃N₃O₃ 457.44 Not reported Not reported Target Compound
4-Chlorobenzyloxy-3-methoxyphenyl 1,3,8,8-Tetramethyl C₂₈H₂₇ClN₄O₅ 535.99 Not reported Not reported
2-(Difluoromethoxy)phenyl 1,3-Dimethyl C₂₀H₁₉F₂N₃O₄ 403.38 Not reported Not reported
4-Methylphenyl 8,8-Dimethyl C₂₀H₂₁N₃O₃ 351.40 Not reported Not reported
2,4-Dichlorophenyl 1,3,8,8-Tetramethyl C₂₂H₂₁Cl₂N₃O₃ 446.33 340 95%
4-(Methylthio)phenyl 8,8-Dimethyl C₂₀H₂₁N₃O₃S 383.46 Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) improve metabolic stability but may reduce solubility.
  • Methoxy/difluoromethoxy substituents increase polarity, enhancing aqueous solubility .

Spectral Data Comparison

Infrared Spectroscopy (IR):
  • Carbonyl Stretches : All compounds show strong C=O peaks near 1700–1655 cm⁻¹, consistent with trione systems .
  • C–F Stretches: The target compound’s CF₃ group exhibits peaks at 1327–1246 cm⁻¹, absent in non-fluorinated analogs .
Nuclear Magnetic Resonance (NMR):
  • Methyl Groups : Singlets at δ 1.05–1.16 ppm (8,8-dimethyl) and δ 3.12–3.38 ppm (1,3-dimethyl) confirm substituent positions .
  • Aromatic Protons : The 3-trifluoromethylphenyl group in the target compound shows distinct splitting patterns compared to chlorophenyl or methoxyphenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.